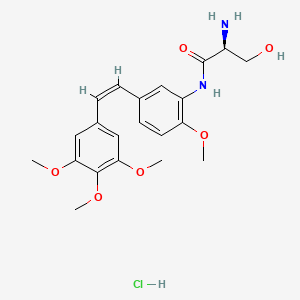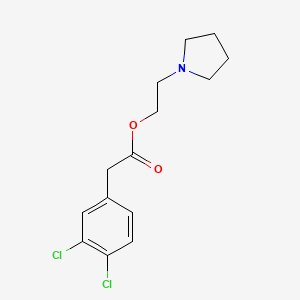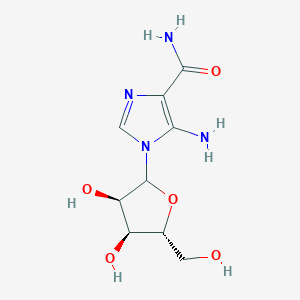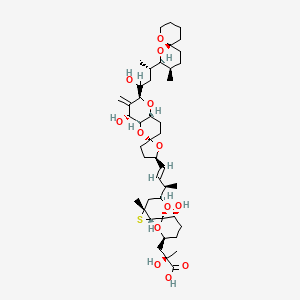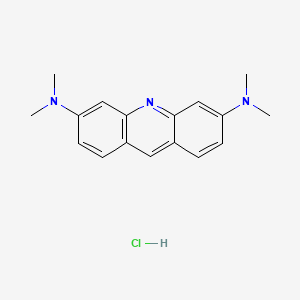
3,6-Bis(dimethylamino)acridine hydrochloride
Übersicht
Beschreibung
3,6-Bis(dimethylamino)acridine hydrochloride, also known as Acridine Orange, is a cell-permeable fluorescent dye that binds to nucleic acids . It emits green fluorescence when bound to dsDNA and red fluorescence when bound to ssDNA or RNA . It is also known to be a positive solvatochromic dye .
Synthesis Analysis
The synthesis of 3,6-Bis(dimethylamino)acridine hydrochloride has been reported in the literature . The yield was 66%, and the melting point was 180 °C with decomposition .Molecular Structure Analysis
The empirical formula of 3,6-Bis(dimethylamino)acridine hydrochloride is C17H19N3 · HCl · xH2O . Its molecular weight on an anhydrous basis is 301.81 .Chemical Reactions Analysis
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .Physical And Chemical Properties Analysis
3,6-Bis(dimethylamino)acridine hydrochloride is a powder that is soluble in water . It has a melting point of 284-287 °C . It has a maximum absorption wavelength (λmax) of 492 nm .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Field: Pharmacology Application: Acridine derivatives, including Acridine Orange, have been actively researched as prospective therapeutic agents for a wide range of disorders, including cancer . The mode of action of acridine is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes . Methods: Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . Results: Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
Photovoltaic Applications
Field: Material Sciences Application: Acridine Orange has been used in photovoltaic applications . Methods: A good result for photovoltaic applications was obtained by doping Acridine Orange into the 2-methoxy-5 (20-ethyl hexyloxy)-1,4-phenylene vinylene framework . Results: The specific results or outcomes of this application are not detailed in the source .
Electrogenerated Chemiluminescence
Field: Analytical Chemistry Application: Acridine Orange has been used as a coreactant for efficient electrogenerated chemiluminescence of tris (2,2′-bipyridine)ruthenium (ii) and its use in selective and sensitive detection of thiourea . Methods: A new and efficient anodic Ru (bpy)32+ ECL system by using Acridine Orange as a coreactant was reported in a neutral medium . Results: The developed Ru (bpy)32+–AO system displayed a higher ECL intensity than that of the classic Ru (bpy)32+– oxalate ECL system .
Nucleic Acid Staining
Field: Cell Biology Application: Acridine Orange is a cell-permeable fluorescent dye that binds to nucleic acids . It has been used to stain intracellular acidic vesicles, measure lysosomal membrane permeability (LMP), autophagy detection, and fluorescent stain for nucleic acids in agarose and polyacrylamide gels . It has also been used to analyze mitochondria and lysosomal content by flow cytometry, characterize multidrug resistance, and measure changes in mitochondrial mass during apoptosis in rat thymocytes . Methods: The specific methods of application or experimental procedures are not detailed in the sources . Results: The specific results or outcomes of this application are not detailed in the sources .
Alzheimer’s Disease Treatment
Field: Pharmacology Application: Acridine derivatives, including Acridine Orange, have been actively researched as prospective therapeutic agents for a wide range of disorders, including Alzheimer’s disease . Methods: Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent Alzheimer’s disease and improve results . Results: Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
Bacterial and Protozoal Infections Treatment
Field: Microbiology Application: Acridine derivatives, including Acridine Orange, have been actively researched as prospective therapeutic agents for bacterial and protozoal infections . Acriflavine, proflavine and their analogues share an acridine-3,6-diamine structural component as a fundamental structural feature. These drugs were among the first to be identified as potent anti-bacterial agents, and they are still used as effective disinfectants and anti-bacterials today . Methods: The specific methods of application or experimental procedures are not detailed in the source . Results: The specific results or outcomes of this application are not detailed in the source .
Synthetic Transformation of Acridine Scaffolds
Field: Organic Chemistry Application: Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences and biological sciences . The demand for synthetic scaffold advancements and modifications has grown in the recent decades . Methods: This review has focused on the various steps of acridine scaffolds’ synthetic transformation . Results: The specific results or outcomes of this application are not detailed in the source .
Nucleic Acid Detection
Field: Molecular Biology Application: Acridine Orange is a cell-permeable fluorescent dye that binds to nucleic acids . It has been used for nucleic acid staining in cells or gels . It emits green fluorescence when bound to dsDNA and red fluorescence when bound to ssDNA or RNA . It is also known to be a positive solvatochromic dye . Methods: The specific methods of application or experimental procedures are not detailed in the sources . Results: The specific results or outcomes of this application are not detailed in the sources .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.ClH/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;/h5-11H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTHNGLPHBTRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
494-38-2 (parent cpd) | |
| Record name | Acridine Orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883213 | |
| Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(dimethylamino)acridine hydrochloride | |
CAS RN |
65-61-2 | |
| Record name | Acridine Orange | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridine Orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine orange | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetramethylacridin-3,6-yldiamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACRIDINE ORANGE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO2175B15I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



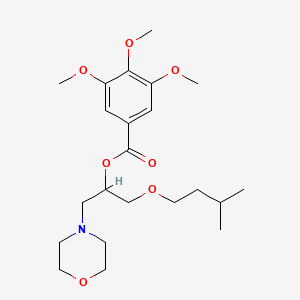
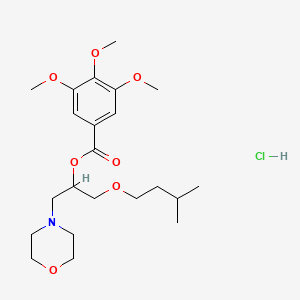
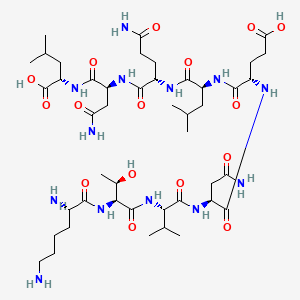
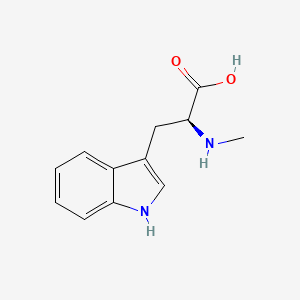
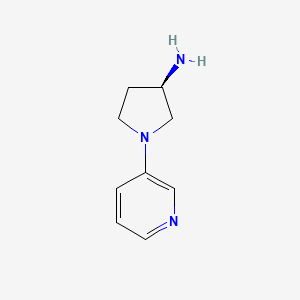
![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)
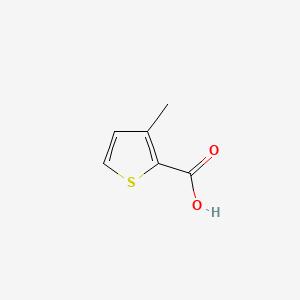


![3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol](/img/structure/B1665390.png)
